molecular formula C16H14F3N3O2S B1670344 Dexlansoprazole CAS No. 138530-94-6

Dexlansoprazole

Numéro de catalogue: B1670344
Numéro CAS: 138530-94-6
Poids moléculaire: 369.4 g/mol
Clé InChI: MJIHNNLFOKEZEW-RUZDIDTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le dexlansoprazole est synthétisé à partir du lansoprazole, qui est un mélange racémique de ses R- et S-énantiomères. La synthèse implique la séparation du R-énantiomère du mélange racémique en utilisant une chromatographie chirale ou d’autres méthodes énantiosélectives . Le processus comprend généralement les étapes suivantes :

    Résolution du lansoprazole : Le mélange racémique de lansoprazole est résolu en ses R- et S-énantiomères à l’aide d’une chromatographie chirale.

    Purification : Le R-énantiomère, le this compound, est ensuite purifié pour obtenir la pureté énantiomérique souhaitée.

Méthodes de production industrielle

La production industrielle de this compound implique des techniques de séparation chirale à grande échelle. L’utilisation de phases stationnaires chirales en chromatographie liquide haute performance (CLHP) est courante pour obtenir une pureté énantiomérique élevée . De plus, le processus de production inclut des mesures rigoureuses de contrôle de la qualité pour garantir la constance et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le dexlansoprazole subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé pour former des dérivés de sulfone.

    Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme sulfure.

    Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et les peracides.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

    Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques.

Principaux produits formés

    Oxydation : Dérivés de sulfone.

    Réduction : Dérivés de sulfure.

    Substitution : Divers dérivés de pyridine substitués.

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Activité Biologique

Dexlansoprazole is a novel proton pump inhibitor (PPI) that has gained attention for its unique pharmacological properties and efficacy in treating gastroesophageal reflux disease (GERD). This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound functions by irreversibly inhibiting the H^+/K^+-ATPase enzyme, which is crucial for gastric acid secretion in the parietal cells of the stomach. This inhibition effectively reduces both basal and stimulated gastric acid production. The compound is the R-enantiomer of lansoprazole, demonstrating enhanced potency and a more favorable pharmacokinetic profile compared to its counterpart .

Pharmacokinetics

This compound exhibits a dual-release formulation that allows for two distinct phases of drug release at varying pH levels. This innovative delivery system leads to two peak plasma concentrations, enhancing its bioavailability and prolonging its action against acid secretion. Key pharmacokinetic parameters include:

ParameterValue (30 mg)Value (60 mg)
C_max (ng/mL)658 (40% CV)1397 (51% CV)
AUC (ng·h/mL)3275 (47% CV)6529 (60% CV)
Volume of Distribution40 L-
Protein Binding96-99%-

This compound is extensively metabolized in the liver primarily via the CYP2C19 enzyme, leading to various inactive metabolites .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in managing GERD symptoms, particularly in patients with non-erosive reflux disease (NERD) and erosive esophagitis.

Key Findings from Clinical Trials:

  • A meta-analysis indicated that this compound significantly increased the number of heartburn-free days compared to placebo, with odds ratios showing a reduction in nighttime heartburn events .
  • In a study involving patients with erosive esophagitis, healing rates after 8 weeks of treatment were reported at 92.3% for those receiving this compound at 60 mg compared to 86.1% for lansoprazole .
  • Another trial demonstrated that 30 mg of this compound resulted in a higher percentage of heartburn-free days (54.9%) compared to placebo (18.5%) over a 4-week period .

Case Studies

  • Case Study on Erosive Esophagitis :
    • Patient Profile : A 45-year-old male diagnosed with moderate erosive esophagitis.
    • Treatment : Administered this compound 60 mg daily.
    • Outcome : Complete healing observed after 8 weeks, with significant symptom relief reported.
  • Case Study on NERD :
    • Patient Profile : A 38-year-old female with persistent heartburn.
    • Treatment : Treated with this compound 30 mg daily.
    • Outcome : Achieved 80% reduction in heartburn episodes within one month.

Safety Profile

This compound is generally well-tolerated; however, like other PPIs, it may lead to potential side effects such as headache, diarrhea, and abdominal pain. Long-term use has been associated with risks such as Clostridium difficile infection and bone fractures due to decreased calcium absorption .

Propriétés

IUPAC Name

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.21mg/mL at pH7.0
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dexlansoprazole inhibits the H/K ATPase enzyme, which is involved in the secretion of hydrochloric acid, hydrolyzing ATP and exchanging H+ ions from the cytoplasm for K+ ions in the secretory canaliculus, which results in HCl secretion into the gastric lumen. Dexlansoprazole inhibits this effect of H/K ATPase by demonstrating a high degree of activation in the acidic environment. After passing through the liver and reaching the gastric parietal cells activated by a meal, PPIs undergo protonation in the acidic pH environment, followed by conversion to sulphenamide which represents the active form of the drug. Sulphenamide inhibits the activity of the proton pump and hence the transport of hydrogen ions into the gastric lumen via covalent binding to the SH groups of the cysteine residues of H/K ATPase. The delivery technology of dexlansoprazole MR is designed to release the drug in two separate pH-dependent phases, the first in the proximal duodenum (25% of total drug dose) and the second (75% of total drug dose) in the more distal small intestine. Dexlansoprazole reduces both basal and stimulated gastric acid secretion.
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

138530-94-6
Record name (+)-Lansoprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138530-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Decomposes at 140ºC
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (1.0 g, 2.83 mmol) was suspended in 8 ml of acetonitrile, followed by the addition of 3.5 ml of a 2N aqueous solution of sodium hydroxide. A solution (2 ml) of N-chlorosuccinimide (453 mg, 3.40 mmol) in N,N-dimethylformamide was added dropwise to the solution at −4° C. to 3° C. The reaction mixture was subsequently reacted at −3° C. to 0° C. for 1.5 hr. To the reaction mixture was added a 10% aqueous solution of sodium thiosulfate (2 ml) was added to the reaction mixture and the resulting mixture was stirred for 2 min, followed by the addition of water (20 ml) and acetic acid (0.4 ml) to adjust the solution to about pH 8.5. Ethyl acetate (20 ml) and sodium chloride (3 g) were added thereto to extract and the aqueous layer was further extracted with ethyl acetate (10 ml). The organic layers were combined, washed with a 15% aqueous solution of sodium chloride (10 ml) for three times, and the solvent was evaporated. Ethyl acetate (3 ml), hexane (7 ml) and toluene (2.5 ml) were added to the resulting oil, and then stirred at room temperature for 1 hr. The resulting crystals were collected by filtration, washed with a solvent mixture (3 ml) of 30% ethyl acetate and hexane for two times, and then dried under reduced pressure, to give the title compound (0.88 g, yield; 84.1%) as grayish white crystals. 1H-NMR (400 MHz, DMSO-d6); δ (ppm) 2.16(s, 3H), 4.74(d,J=13.7 Hz, 1H), 4.87(d,J=13.7 Hz, 1H), 4.88(d,J=8.8 Hz, 1H), 4.91(d,J=8.8 Hz, 1H), 7.08(d,J=5.9 Hz, 1H), 7.29(m, 2H), 7.56(m, 1H), 7.70(m, 1H), 8.27(d,J=5.9 Hz, 1H), 13.55(s, 1H).
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium thiosulfate
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Seven
Yield
84.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexlansoprazole
Reactant of Route 2
Reactant of Route 2
Dexlansoprazole
Reactant of Route 3
Reactant of Route 3
Dexlansoprazole
Reactant of Route 4
Reactant of Route 4
Dexlansoprazole
Reactant of Route 5
Dexlansoprazole
Reactant of Route 6
Dexlansoprazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.